(7S)-BAY-593

Oncology YAP1/TAZ Signaling In Vivo Pharmacology

Researchers validating YAP1/TAZ dependency in tumor models often lack an orally bioavailable GGTase-I inhibitor with demonstrated in vivo target engagement. BAY-593 resolves this gap as the only peer-reviewed GGTase-I inhibitor with oral efficacy in multiple xenograft models. Key outcomes: • IC₅₀ = 9.4 nM (TEAD-luciferase reporter); blocks YAP1/TAZ nuclear translocation (IC₅₀ = 44 nM). • Orally bioavailable; validated formulations (CMC-Na suspension or PEG300/Tween80 solution) available for reproducible systemic exposure. • Supplied at ≥98% HPLC purity; DMSO solubility >100 mM enables concentrated HTS-ready stock solutions with minimal vehicle interference.

Molecular Formula C26H31F3N2O3
Molecular Weight 476.5 g/mol
Cat. No. B12369927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S)-BAY-593
Molecular FormulaC26H31F3N2O3
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CNCCC23CCN(CC3)C(=O)C(C4=CC=CC=C4)(C(F)(F)F)OC
InChIInChI=1S/C26H31F3N2O3/c1-33-22-11-7-6-10-20(22)21-18-30-15-12-24(21)13-16-31(17-14-24)23(32)25(34-2,26(27,28)29)19-8-4-3-5-9-19/h3-11,21,30H,12-18H2,1-2H3/t21-,25+/m0/s1
InChIKeyCUNCJCWHVHIRLT-SQJMNOBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-593: Validated GGTase-I Inhibitor


The compound (2R)-3,3,3‑trifluoro‑2‑methoxy‑1‑[(11R)-11‑(2‑methoxyphenyl)-3,9‑diazaspiro[5.5]undecan‑3‑yl]‑2‑phenylpropan‑1‑one (commonly designated BAY‑593, CAS 2413020‑56‑9) is a highly optimized, orally active small‑molecule inhibitor of geranylgeranyltransferase type I (GGTase‑I) [1]. It was developed through a multi‑parameter optimization campaign and has been validated as an in vivo probe that potently blocks the oncogenic YAP1/TAZ transcriptional program via upstream inhibition of Rho‑GTPase signaling [2]. The compound is available both as the free base and as the hydrochloride salt (CAS 2413020‑57‑0) and is routinely supplied at ≥98% HPLC purity for preclinical research .

BAY-593 Advantages Over Generic Inhibitors


Generic substitution with other GGTase‑I inhibitors (e.g., GGTI‑298, GGTI‑2133) or alternative YAP/TAZ pathway antagonists (e.g., Verteporfin, CA3) is not scientifically equivalent because BAY‑593 is the only compound in its class for which oral bioavailability, favorable pharmacokinetics, and robust in vivo target engagement have been systematically demonstrated in peer‑reviewed studies [1]. Furthermore, BAY‑593 exhibits a unique, quantitatively defined potency profile across a broad panel of cancer cell lines, with IC₅₀ values consistently below 1 μM, while many earlier‑generation GGTase‑I inhibitors lack this level of cellular activity or in vivo validation . The following evidence details the specific, quantifiable differentiators that make BAY‑593 the preferred tool for preclinical YAP1/TAZ research.

BAY-593: Quantitative Evidence vs. Alternatives


Oral Bioavailability and In Vivo Efficacy

BAY‑593 is orally active and demonstrates dose‑dependent antitumor efficacy in multiple xenograft models, a feature not established for most other GGTase‑I inhibitors. In HT‑1080 fibrosarcoma and MDA‑MB‑231 triple‑negative breast cancer xenografts, oral administration of BAY‑593 (2.5–20 mg/kg, QD, 14 days) significantly reduced tumor growth . This contrasts with earlier GGTase‑I inhibitors such as GGTI‑298, for which no robust oral in vivo efficacy data are available in peer‑reviewed literature [1].

Oncology YAP1/TAZ Signaling In Vivo Pharmacology

Sub-Nanomolar Potency in YAP1/TAZ Reporter Assays

BAY‑593 inhibits YAP1/TAZ‑dependent transcription with an IC₅₀ of 9.4 nM in TEAD‑luciferase reporter assays . This potency is superior to that of widely used YAP/TAZ inhibitors such as Verteporfin (IC₅₀ ~100–500 nM in comparable reporter assays) [1] and CA3 (IC₅₀ ~200 nM) [2]. The improved potency may translate to lower effective concentrations in cellular experiments and reduced off‑target liability.

Cell-Based Assays Transcriptional Reporter Pathway Inhibition

Broad Antiproliferative Activity in Cancer Cell Lines

BAY‑593 impairs cancer cell proliferation with IC₅₀ values consistently below 1 μM across a panel of cell lines from different tumor types, including HT‑1080 (IC₅₀ = 38 nM) and MDA‑MB‑231 (IC₅₀ = 564 nM) . This broad activity contrasts with other YAP/TAZ inhibitors, such as SWTX‑143, which exhibits more restricted activity primarily against Hippo pathway‑mutant cell lines . The quantitative proliferation data provide a benchmark for selecting BAY‑593 as a robust cellular probe.

Cancer Cell Proliferation Cytotoxicity Drug Sensitivity

Direct GGTase-I Target Engagement

Target deconvolution studies identified the GGTase‑I complex as the direct molecular target of BAY‑593, with the compound binding to the PGGT1B subunit [1]. In cellular assays, BAY‑593 effectively inhibits GGTase‑I‑mediated prenylation of Rho‑GTPase family substrates in MDA‑MB‑231 cells, leading to YAP1/TAZ inactivation and cytoplasmic translocation (IC₅₀ = 44 nM for YAP1 translocation) . This mechanism is distinct from direct TEAD‑palmitoylation inhibitors (e.g., DC‑TEADin02, IC₅₀ = 197 nM) and provides a complementary approach to blocking YAP/TAZ signaling.

Target Deconvolution GGTase‑I Rho‑GTPase Signaling

Favorable Solubility and Formulation Profile

BAY‑593 exhibits high solubility in DMSO (≥100 mM for the hydrochloride salt; 199 mM for the free base in DMSO or ethanol) . This is superior to many hydrophobic tool compounds and facilitates the preparation of concentrated stock solutions for cell‑based assays. For in vivo studies, validated formulations are available, including a homogeneous suspension in CMC‑Na (≥5 mg/mL) and a clear solution formulation using 5% DMSO/40% PEG300/5% Tween80/50% ddH₂O (4.75 mg/mL) . Such defined solubility and formulation data are often absent for less‑developed analog compounds.

Solubility Formulation Laboratory Handling

BAY-593 Validated Preclinical Applications


In Vivo YAP1/TAZ Studies with Oral Dosing

BAY‑593 is the only GGTase‑I inhibitor with peer‑reviewed oral efficacy data in multiple xenograft models . This makes it the preferred tool compound for chronic oral dosing studies aimed at validating YAP1/TAZ dependency in tumor growth and metastasis. Use the validated oral formulations (e.g., CMC‑Na suspension or PEG300/Tween80‑based clear solution) to achieve reproducible exposure.

High-Throughput YAP1/TAZ Transcriptional Screening

With an IC₅₀ of 9.4 nM in TEAD‑luciferase reporter assays , BAY‑593 provides a robust positive control for high‑throughput screens designed to identify novel modulators of the YAP1/TAZ pathway. Its high potency and solubility in DMSO (>100 mM) allow for the preparation of concentrated stock solutions that minimize vehicle interference in automated liquid handling systems .

Rho-GTPase-Mediated YAP1/TAZ Regulation

BAY‑593 directly inhibits the GGTase‑I complex, blocking Rho‑GTPase prenylation and downstream YAP1/TAZ nuclear translocation (IC₅₀ = 44 nM for cytoplasmic translocation) . This mechanism is orthogonal to direct TEAD inhibitors . Therefore, BAY‑593 is ideally suited for dissecting the specific contribution of Rho‑GTPase signaling to YAP1/TAZ activation in cancer cells, particularly in models where alternative pathway inhibitors show limited efficacy.

Antiproliferative Profiling Across Cancer Cell Lines

BAY‑593 consistently inhibits proliferation across a diverse set of cancer cell lines with IC₅₀ values <1 μM . This broad activity profile makes it an excellent reference compound for comparative oncology studies, enabling researchers to benchmark the sensitivity of novel cell lines or patient‑derived models to YAP1/TAZ pathway blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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